molecular formula C3H7NO2 B12057108 L-Alanine-13C2

L-Alanine-13C2

Cat. No.: B12057108
M. Wt: 91.079 g/mol
InChI Key: QNAYBMKLOCPYGJ-GSPFBODJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Alanine-13C2, also known as L-2-Aminopropionic acid-13C2, is a non-essential amino acid that has been labeled with carbon-13 isotopes at the 2nd and 3rd positions. This isotopic labeling makes it a valuable tool in various scientific research fields, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Alanine-13C2 can be synthesized through several methods, including chemical synthesis and microbial fermentation. One common approach involves the incorporation of carbon-13 labeled precursors into the biosynthetic pathway of alanine. For instance, glucose-13C6 can be used as a starting material, which is then metabolized by microorganisms to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of genetically modified microorganisms that are capable of incorporating carbon-13 into their metabolic pathways. These microorganisms are cultured in a medium containing carbon-13 labeled substrates, and the resulting this compound is extracted and purified .

Chemical Reactions Analysis

Types of Reactions

L-Alanine-13C2 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to pyruvate by alanine dehydrogenase.

    Reduction: It can be reduced to lactate under anaerobic conditions.

    Substitution: this compound can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include NAD+ and alanine dehydrogenase.

    Reduction: NADH and lactate dehydrogenase are typically used.

    Substitution: Various reagents such as nitrous acid can be used to replace the amino group.

Major Products

Scientific Research Applications

L-Alanine-13C2 has a wide range of applications in scientific research:

Mechanism of Action

L-Alanine-13C2 exerts its effects primarily through its role in metabolic pathways. It is involved in the glycolysis/gluconeogenesis pathway, where it can be converted to pyruvate and subsequently enter the citric acid cycle. This conversion is facilitated by enzymes such as alanine transaminase. The labeled carbon atoms allow researchers to trace the metabolic fate of alanine and study various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    L-Alanine-2-13C: Labeled at the 2nd carbon position.

    L-Alanine-3-13C: Labeled at the 3rd carbon position.

    L-Alanine-13C3: Labeled at all three carbon positions.

Uniqueness

L-Alanine-13C2 is unique because it provides a balanced labeling at both the 2nd and 3rd carbon positions, making it particularly useful for detailed metabolic studies. This dual labeling allows for more precise tracking of metabolic pathways compared to single-labeled compounds .

Properties

Molecular Formula

C3H7NO2

Molecular Weight

91.079 g/mol

IUPAC Name

(2S)-2-amino(2,3-13C2)propanoic acid

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1,2+1

InChI Key

QNAYBMKLOCPYGJ-GSPFBODJSA-N

Isomeric SMILES

[13CH3][13C@@H](C(=O)O)N

Canonical SMILES

CC(C(=O)O)N

Origin of Product

United States

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